molecular formula C18H16O2 B14473060 Propyl anthracene-9-carboxylate CAS No. 71942-30-8

Propyl anthracene-9-carboxylate

Cat. No.: B14473060
CAS No.: 71942-30-8
M. Wt: 264.3 g/mol
InChI Key: BWVSAYRMFMLUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl anthracene-9-carboxylate is an ester derivative of 9-anthracenecarboxylic acid, where the carboxylic acid group is substituted with a propyl ester moiety. Anthracene-based esters are widely studied in materials science due to their photophysical properties, structural versatility, and applications in optoelectronics, organic photovoltaics, and supramolecular chemistry . The propyl variant distinguishes itself through its alkyl chain length, which influences solubility, crystallinity, and intermolecular interactions.

Properties

CAS No.

71942-30-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

propyl anthracene-9-carboxylate

InChI

InChI=1S/C18H16O2/c1-2-11-20-18(19)17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h3-10,12H,2,11H2,1H3

InChI Key

BWVSAYRMFMLUSW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Anthracene-9-carboxylic acid+PropanolAcid catalystPropyl anthracene-9-carboxylate+Water\text{Anthracene-9-carboxylic acid} + \text{Propanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Anthracene-9-carboxylic acid+PropanolAcid catalyst​Propyl anthracene-9-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl anthracene-9-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Propyl anthracene-9-methanol.

    Substitution: Halogenated anthracene derivatives.

Mechanism of Action

The mechanism of action of propyl anthracene-9-carboxylate involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The large conjugated π-system of the anthracene ring allows for efficient electron transfer and energy absorption, making it suitable for applications in photonics and optoelectronics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Thermal Stability : Ethyl anthracene-9-carboxylate has a high melting point (108–109°C), attributed to strong hydrogen bonding and π-π interactions . Propyl derivatives with longer chains may exhibit lower melting points due to increased conformational flexibility, as seen in propyl-substituted metal-organic frameworks (Tm reduced by weakened intermolecular forces) .
  • Optoelectronic Behavior : Anthracene derivatives are prized for their fluorescence and charge-transport properties. Pyren-1-ylmethyl anthracene-9-carboxylate (a related compound) shows tunable photophysical traits, suggesting propyl variants could similarly modulate absorption/emission spectra for organic photovoltaics .
  • Solubility: Longer alkyl chains (e.g., propyl vs. methyl) enhance solubility in non-polar solvents, critical for solution-processed optoelectronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.